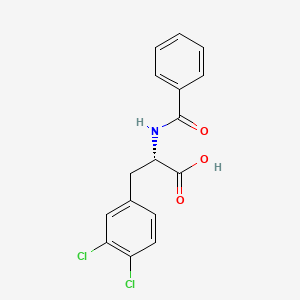![molecular formula C12H8N4O B12544511 2-[5-(Pyridin-4-yl)-1,3,4-oxadiazol-2-yl]pyridine CAS No. 848303-96-8](/img/structure/B12544511.png)
2-[5-(Pyridin-4-yl)-1,3,4-oxadiazol-2-yl]pyridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[5-(Pyridin-4-yl)-1,3,4-oxadiazol-2-yl]pyridine is a heterocyclic compound that features both pyridine and oxadiazole rings. This compound is of significant interest due to its potential applications in various fields such as medicinal chemistry, materials science, and organic synthesis. The presence of the oxadiazole ring imparts unique electronic properties, making it a valuable scaffold for drug development and other scientific research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[5-(Pyridin-4-yl)-1,3,4-oxadiazol-2-yl]pyridine typically involves the cyclization of appropriate hydrazides with carboxylic acids or their derivatives. One common method includes the reaction of pyridine-4-carboxylic acid hydrazide with pyridine-4-carboxylic acid in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2). The reaction is usually carried out under reflux conditions to facilitate the formation of the oxadiazole ring .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using continuous flow reactors, and employing more efficient purification techniques to ensure high yield and purity of the final product .
化学反应分析
Types of Reactions
2-[5-(Pyridin-4-yl)-1,3,4-oxadiazol-2-yl]pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C).
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, especially at the positions ortho and para to the nitrogen atom.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or neutral conditions.
Reduction: H2 gas with Pd/C catalyst under mild pressure.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH) or potassium carbonate (K2CO3).
Major Products Formed
Oxidation: Formation of pyridine N-oxide derivatives.
Reduction: Formation of reduced pyridine derivatives.
Substitution: Formation of substituted pyridine derivatives with various functional groups.
科学研究应用
2-[5-(Pyridin-4-yl)-1,3,4-oxadiazol-2-yl]pyridine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored as a scaffold for developing new drugs with anti-inflammatory, anticancer, and antiviral activities.
作用机制
The mechanism of action of 2-[5-(Pyridin-4-yl)-1,3,4-oxadiazol-2-yl]pyridine varies depending on its application:
Antimicrobial Activity: The compound interacts with bacterial cell membranes, disrupting their integrity and leading to cell death.
Anticancer Activity: It can inhibit specific enzymes or signaling pathways involved in cancer cell proliferation and survival.
Anti-inflammatory Activity: The compound may inhibit the production of pro-inflammatory cytokines or enzymes like cyclooxygenase (COX).
相似化合物的比较
Similar Compounds
1,3,4-Oxadiazole Derivatives: Compounds like 2-(4-fluorophenyl)-5-(pyridin-4-yl)-1,3,4-oxadiazole share similar structural features and biological activities.
Pyridine Derivatives: Compounds such as 2-(pyridin-2-yl)pyridine exhibit similar electronic properties and are used in similar applications.
Uniqueness
2-[5-(Pyridin-4-yl)-1,3,4-oxadiazol-2-yl]pyridine is unique due to the combination of the oxadiazole and pyridine rings, which imparts distinct electronic and biological properties. This dual-ring system enhances its potential as a versatile scaffold for drug development and materials science .
属性
CAS 编号 |
848303-96-8 |
|---|---|
分子式 |
C12H8N4O |
分子量 |
224.22 g/mol |
IUPAC 名称 |
2-pyridin-2-yl-5-pyridin-4-yl-1,3,4-oxadiazole |
InChI |
InChI=1S/C12H8N4O/c1-2-6-14-10(3-1)12-16-15-11(17-12)9-4-7-13-8-5-9/h1-8H |
InChI 键 |
IOBBTJULJAWAMU-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=NC(=C1)C2=NN=C(O2)C3=CC=NC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


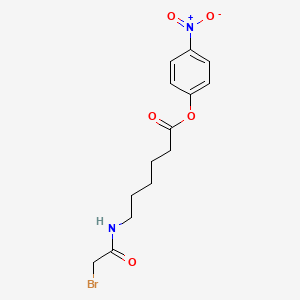


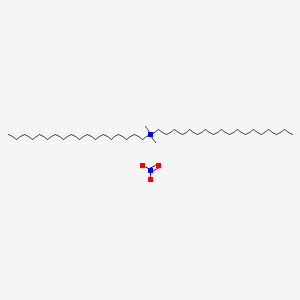
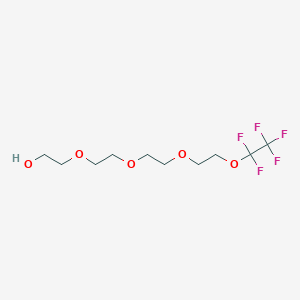
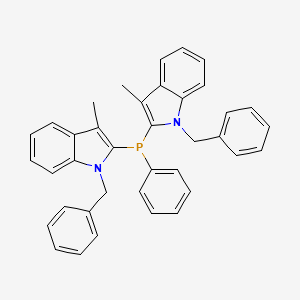

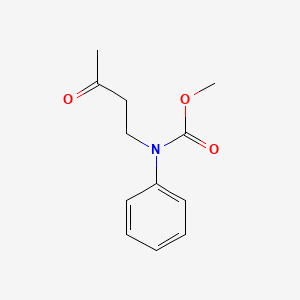
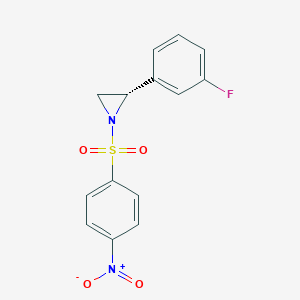
![1-(4-Chlorophenyl)-3-phenyl-2,4-dihydro-1H-pyrazolo[4,3-c]quinoline](/img/structure/B12544477.png)
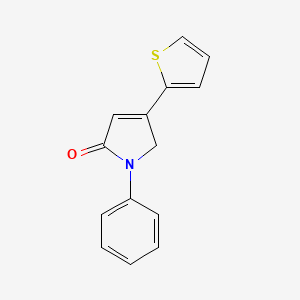
![Silane, trimethyl[(3,3,5,5-tetramethyl-1-cyclohexen-1-yl)oxy]-](/img/structure/B12544494.png)

